Coumatetralyl is a first-generation anticoagulant rodenticide, classified as a 4-hydroxycoumarin derivative [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is primarily used in scientific research for the control of rodent populations, particularly those exhibiting resistance to other anticoagulants like warfarin [, , , , , , ]. Its effectiveness and potential for secondary poisoning have been studied in various ecosystems and against diverse rodent species [, , , , ].
Coumatetralyl can be synthesized through several chemical pathways, primarily involving the reaction of 4-hydroxycoumarin derivatives with appropriate acylating agents. One common method involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde or ketone, followed by subsequent reduction and acylation steps to yield the final product.
In laboratory settings, synthesis may involve:
These methods allow for the production of coumatetralyl with high purity and yield.
The molecular structure of coumatetralyl features a coumarin backbone with a phenolic hydroxyl group and an additional carbonyl group that contributes to its anticoagulant properties. The structural formula can be represented as follows:
Key structural data include:
Coumatetralyl undergoes several chemical reactions that are critical for its function as a rodenticide:
These reactions are essential for understanding how coumatetralyl behaves in various environmental conditions and its metabolic pathways in organisms.
The mechanism of action of coumatetralyl involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the regeneration of vitamin K from its epoxide form. This inhibition leads to a decrease in the levels of active vitamin K, which is necessary for synthesizing clotting factors II (prothrombin), VII, IX, and X in the liver.
As a result:
This mechanism highlights coumatetralyl's effectiveness as a rodenticide but also raises concerns regarding its environmental persistence and potential impact on non-target species.
Coumatetralyl exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a rodenticide and dictate its application methods.
Coumatetralyl is primarily utilized as an anticoagulant rodenticide in agricultural settings and urban pest control. Its applications include:
The diverse applications underscore the importance of understanding coumatetralyl's properties, synthesis methods, mechanisms of action, and potential environmental effects.
Coumatetralyl is systematically named as rac-4-hydroxy-3-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2H-1-benzopyran-2-one under IUPAC rules, reflecting its racemic nature and tetrahydronaphthalene moiety [2] [6]. Its molecular formula is C₁₉H₁₆O₃, with a molar mass of 292.33 g/mol [1] [4]. The structure integrates a 4-hydroxycoumarin ring linked at the 3-position to a 1,2,3,4-tetrahydronaphthalen-1-yl group. The canonical SMILES notation C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O precisely encodes its atomic connectivity [2] [4].
Coumatetralyl exists as colorless to yellowish-white crystals with a melting point of 174°C [2] [4]. Its solubility profile reveals moderate hydrophilicity in water (10 mg/L at 20°C) but high solubility in organic solvents like dichloromethane (75,000 mg/L) and isopropanol (35,000 mg/L) [2] [4]. The compound exhibits low volatility, evidenced by a vapor pressure of 8.5 × 10⁻⁶ mPa and a Henry's law constant of 1.0 × 10⁻⁷ Pa·m³/mol [4]. Stability studies indicate:
The octanol-water partition coefficient (log KOW) of 3.46 signifies high lipophilicity, influencing its environmental distribution and bioaccumulation potential [2] [4].
Table 1: Physicochemical Properties of Coumatetralyl
Property | Value | Conditions | Source Reliability |
---|---|---|---|
Melting Point | 174°C | Standard state | Verified [4] |
Water Solubility | 10 mg/L | 20°C | Verified [4] |
log KOW | 3.46 | pH 7, 20°C | Verified [4] |
Vapor Pressure | 8.5 × 10⁻⁶ mPa | 20°C | Unverified [4] |
Hydrolysis DT₅₀ | 365 days | pH 7, 20°C | Verified [4] |
Mass Spectrometry (MS): GC-EI-MS analysis shows a molecular ion peak at m/z 292.1 [M]⁺, with characteristic fragments at m/z 189 (tetralin loss) and 161 (decarboxylated coumarin) [5]. The fragmentation pathway confirms the hybrid hydrocarbon-coumarin structure.
Nuclear Magnetic Resonance (NMR): Key assignments include [5]:
Infrared Spectroscopy (IR): Dominant absorptions at 1670 cm⁻¹ (lactone C=O stretch), 3200 cm⁻¹ (phenolic O-H), and 1580 cm⁻¹ (aromatic C=C) [7]. These spectral features provide diagnostic fingerprints for regulatory identification, as demonstrated in forensic analyses of seized products [5].
Table 2: Characteristic Spectral Signatures of Coumatetralyl
Technique | Key Signals | Structural Assignment |
---|---|---|
GC-EI-MS | m/z 292.1 [M]⁺, 189, 161 | Molecular ion, tetrahydronaphthalene loss |
¹H NMR | δ 12.1 (s, 1H), 7.2–7.8 (m, 7H), 2.8–3.1 (m, 4H) | OH, aromatic H, aliphatic CH₂ |
IR | 1670 cm⁻¹, 3200 cm⁻¹, 1580 cm⁻¹ | Lactone C=O, phenolic OH, aromatic C=C |
Coumatetralyl contains a chiral center at the C1 position of the tetrahydronaphthalene ring, resulting in two enantiomers: (1R) and (1S) [2] [6]. Commercial formulations consist of a racemic mixture (1:1 ratio of enantiomers), as denoted by the prefix "rac-" in its IUPAC name [4] [6]. No evidence suggests diastereomerism due to the absence of additional stereogenic centers. The stereochemistry influences its biological interaction with vitamin K epoxide reductase (VKOR), though pharmacodynamic differences between enantiomers remain uncharacterized—contrasting with second-generation anticoagulants like difenacoum where stereochemistry affects efficacy [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7